molecular formula C21H15N3O3S2 B2398372 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 921797-58-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2398372
CAS RN: 921797-58-2
M. Wt: 421.49
InChI Key: NFPWICQPBRZNSQ-UHFFFAOYSA-N
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Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains an aromatic nucleus and an amide group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the aromatic nucleus and the amide group . The yield of the synthesis process is around 65% .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, an aromatic nucleus, and an amide group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound has several physical and chemical properties, including a mass of m/z 469 [M + +1], and a theoretical composition of C, 43.65; H, 2.59; N, 11.98 .

Scientific Research Applications

Future Directions

The future directions for the research on this compound could include further investigation of its biological activities and the development of new compounds with a thiazole ring . Additionally, the design and structure-activity relationship of bioactive molecules could be explored .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-2-26-15-8-5-6-12-10-16(27-18(12)15)14-11-28-21(23-14)24-19(25)20-22-13-7-3-4-9-17(13)29-20/h3-11H,2H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWICQPBRZNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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